Diastereomeric Crystallization Selectivity: (2S,4S)-TBMP Monohydrate Outperforms (2S,4R)-TBMP in Industrial Chiral Separation
In the separation of the Velpatasvir intermediate (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid ((2S,4S)-TBMP) from its (2S,4R) epimer, only the (2S,4S) diastereomer forms a stable monohydrate crystal lattice—enabled by three specific hydrogen bonds between (2S,4S)-TBMP and co-crystallized water [1]. The (2S,4R) epimer does not exhibit this hydration-driven crystallization behavior, permitting a solvent-free, salinization-free separation process [1]. Relative to the original salinization–dissociation method, the new monohydrate crystallization approach delivered a 17.4% increase in isolated yield, 43.3% higher atom economy (AE), 43.3% improved reaction mass efficiency (RME), and a 32.0 g·g⁻¹ reduction in process mass intensity (PMI), and was successfully scaled to 100 kg batch capacity [1].
| Evidence Dimension | Crystallization-driven diastereomer separation efficiency |
|---|---|
| Target Compound Data | (2S,4S)-TBMP monohydrate crystallizes with 3 hydrogen bonds; new process yield improved 17.4%, AE +43.3%, RME +43.3%, PMI reduced by 32.0 g·g⁻¹ vs. original process [1] |
| Comparator Or Baseline | (2S,4R)-TBMP does not form analogous hydrate crystals; original salinization–dissociation process used as baseline [1] |
| Quantified Difference | 17.4% yield gain; 43.3% AE/RME improvement; 32.0 g·g⁻¹ PMI reduction |
| Conditions | Industrial chiral separation of (2S,4S)-TBMP / (2S,4R)-TBMP mixture; crystallization from water without organic solvents or salinization agents; process validated at 100 kg scale [1] |
Why This Matters
For procurement decisions involving Velpatasvir intermediate synthesis, the (2S,4S) stereochemistry is not a preference but a requirement, because only the (2S,4S) configuration enables the crystallization-based purification that makes industrial-scale manufacturing economically viable.
- [1] Ge, S.; Fu, M.; Gu, D.; Wei, L.; Qian, K.; Rui, Q.; Ma, Y.; Li, L.; Wang, H.; Li, L.; Ge, M.; Wang, Y. Design and Process Study of Chiral Separation of (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid for Green Manufacturing. Green Chem. 2024, 26, 2673–2683. View Source
